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Introduction

Nontargeted lipidomics aims to comprehensively identify and quantify all lipids within a
biological system to elucidate their roles in health and disease. This approach is invaluable in
biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy and
toxicity. A significant challenge in nontargeted lipidomics is achieving accurate and reproducible
guantification due to variations in sample preparation and instrument response. The use of a
panel of deuterated internal standards is a robust strategy to correct for these variations,
enabling reliable relative quantification across different lipid classes.

This document provides a detailed workflow, experimental protocols, and data presentation
guidelines for conducting nontargeted lipidomics analysis using a commercially available panel
of deuterated lipid standards, such as the SPLASH™ LIPIDOMIX® Mass Spec Internal
Standard.

Experimental Workflow

The overall workflow for nontargeted lipidomics using a panel of deuterated standards
encompasses sample preparation, instrumental analysis, and data processing. Each step is
critical for obtaining high-quality, reproducible results.
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Caption: A generalized workflow for nontargeted lipidomics analysis.

Experimental Protocols

Materials and Reagents

o Deuterated Internal Standard Mix: SPLASH™ LIPIDOMIX® Mass Spec Standard (Avanti
Polar Lipids) or equivalent.

e Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile,
Isopropanol, Water.

e Additives: Formic acid, Ammonium formate.

o Sample Tubes: 1.5 mL polypropylene microcentrifuge tubes, amber glass autosampler vials
with inserts.

o Equipment: Centrifuge, Nitrogen evaporator or vacuum concentrator, Vortex mixer,
Sonicator, Ultra-high performance liquid chromatography (UPLC) system, High-resolution
mass spectrometer (e.g., Thermo Scientific Q-Exactive HF).

Sample Preparation (Human Plasma)

This protocol is adapted for a 10 pL human plasma sample. Volumes should be scaled
accordingly for other sample types.

e Thaw Samples: Thaw frozen plasma samples on ice.
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e Aqueous Dilution: In a clean 1.5 mL microcentrifuge tube, add 90 pL of cold water to 10 pL of
plasma. Vortex briefly and incubate on ice for 10 minutes.[1][2]

o Spike Internal Standards: Add 10 pL of the deuterated internal standard mixture to the diluted
plasma. Vortex thoroughly.

e Lipid Extraction:
o Add 300 pL of cold methanol. Vortex.
o Add 1000 pL of cold MTBE. Vortex for 10 minutes at 4°C.
o Add 250 pL of water to induce phase separation. Vortex for 1 minute.

o Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will
be visible.

» Collect Organic Phase: Carefully collect the upper organic phase (containing lipids) and
transfer to a new 1.5 mL tube.

o Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a
vacuum concentrator.

» Reconstitution: Reconstitute the dried lipid extract in 100 pL of Acetonitrile/Isopropanol
(90:10, v/v). Vortex and sonicate for 5 minutes to ensure complete dissolution.

» Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble
debris.

o Transfer to Vial: Transfer the supernatant to an amber glass autosampler vial with an insert
for LC-MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions

e Column: ACQUITY UPLC CSH C18, 1.7 pm, 2.1 x 100 mm (Waters) or equivalent.
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¢ Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate + 0.1% Formic Acid.

[3]

» Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic
Acid.[3]

e Flow Rate: 0.4 mL/min.
e Column Temperature: 55°C.

e Injection Volume: 2 pL.

e Gradient:
Time (min) %B
0.0 15
2.0 30
2.5 48
11.0 82
11.5 99
12.0 99
12.1 15
| 15.0 | 15|

Mass Spectrometer Conditions (Q-Exactive HF)

lonization Mode: ESI Positive and Negative (separate runs).

Spray Voltage: 3.5 kV (positive), -2.8 kV (negative).

Capillary Temperature: 320°C.

Sheath Gas Flow Rate: 40 (arbitrary units).
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e Aux Gas Flow Rate: 10 (arbitrary units).

e Full MS Scan:

[¢]

Resolution: 120,000.

[¢]

AGC Target: 3e6.

[e]

Max IT: 100 ms.

o

Scan Range: m/z 150-2000.

e dd-MS2 (Top 10):

[¢]

Resolution: 30,000.

[e]

AGC Target: 1e5.

Max IT: 50 ms.

o

Isolation Window: 1.2 m/z.

[¢]

o

Stepped NCE: 20, 30, 40.

Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables
provide an example of how to present the composition of the deuterated standard mix and the
resulting quantitative data from a hypothetical analysis of two sample groups.

Table 1: Composition of a Representative Deuterated Lipid Internal Standard Panel.
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Deuterated Standard

Lipid Class Example Concentration (pg/mL)
Cholesterol Ester CE(d7-18:1) 50.0

Diacylglycerol DG(d5-16:0/18:1) 25.0

Triacylglycerol TG(d5-16:0/18:1/16:0) 100.0
Phosphatidylcholine PC(d5-16:0/18:1) 75.0
Phosphatidylethanolamine PE(d5-16:0/18:1) 15.0

Phosphatidylserine PS(d5-16:0/18:1) 5.0

Phosphatidylinositol P1(d5-16:0/18:1) 5.0
Lysophosphatidylcholine LPC(d5-18:1) 10.0

Sphingomyelin SM(d18:1/d9-18:0) 20.0

| Ceramide | Cer(d18:1/d7-16:0) | 10.0 |

Table 2: Representative Quantitative Data of Selected Lipids (Relative Abundance Normalized
to Internal Standards).
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Control Treatment

Fold
Lipid ID Lipid Class  Group Group p-value
Change
(Mean + SD) (Mean % SD)
Phosphatid
PC(34:1) . 1.00 £ 0.12 1.52 +0.18 1.52 <0.01
ylcholine
Triacylglycero
TG(52:2) | 1.00£0.21 0.65+0.15 0.65 <0.05
Cer(d18:1/24: )
1 Ceramide 1.00 £ 0.09 2.10+£0.25 2.10 <0.001
Phosphatidyl
PE(38:4) ) 1.00£0.15 0.95+0.13 0.95 >0.05
ethanolamine
SM(d18:1/22:  Sphingomyeli
1.00£0.11 1.35+£0.16 1.35 <0.05

0) n

| DG(36:2) | Diacylglycerol | 1.00 + 0.18 | 1.88 £ 0.22 | 1.88 | <0.01 |

Signaling Pathway Visualization

Lipidomics data often reveals changes in bioactive lipids that are key components of signaling
pathways. Visualizing these pathways can aid in data interpretation. The following is an
example of the sphingolipid signaling pathway, which is frequently implicated in various
diseases.
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Caption: The central role of ceramide in the sphingolipid signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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using-a-panel-of-deuterated-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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